molecular formula C5H8N2O3 B15206034 (R)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide

(R)-1-Hydroxy-5-oxopyrrolidine-2-carboxamide

Cat. No.: B15206034
M. Wt: 144.13 g/mol
InChI Key: ZDHNBKPZZJYKJG-GSVOUGTGSA-N
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Description

®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields This compound is characterized by a pyrrolidine ring, which is a five-membered lactam, and a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the first carbon position can be achieved through various hydroxylation reactions.

    Carboxamide Formation: The carboxamide group is introduced using amide coupling reactions, often employing reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl or amide positions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and bases.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors, modulating their activity through binding interactions.

    Pathways Involved: It can influence biochemical pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Uniqueness: ®-1-Hydroxy-5-oxopyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

(2R)-1-hydroxy-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C5H8N2O3/c6-5(9)3-1-2-4(8)7(3)10/h3,10H,1-2H2,(H2,6,9)/t3-/m1/s1

InChI Key

ZDHNBKPZZJYKJG-GSVOUGTGSA-N

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)N)O

Canonical SMILES

C1CC(=O)N(C1C(=O)N)O

Origin of Product

United States

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